molecular formula C9H18ClNO B2893311 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride CAS No. 2309456-37-7

2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride

Cat. No.: B2893311
CAS No.: 2309456-37-7
M. Wt: 191.7
InChI Key: WSYSEEHJVONUSO-UHFFFAOYSA-N
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Description

2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[3.4]octane ring system fused with an oxirane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride is unique due to its specific spirocyclic structure and its ability to act as a sigma-1 receptor antagonist. This makes it a valuable compound for research in pain management and other therapeutic applications .

Properties

IUPAC Name

2-(6-oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-5-2-8-6-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYSEEHJVONUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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